5-Fluoro-3-methyl-2-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-3-methyl-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-4-2-5(8)3-6(9)7(4)10(11)12/h2-3H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVCMTABBYJKTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Fluoro 3 Methyl 2 Nitroaniline
Strategies for Carbon-Nitrogen Bond Formation
The construction of the aniline (B41778) moiety is a critical step in the synthesis of 5-fluoro-3-methyl-2-nitroaniline. This can be achieved through several approaches, primarily involving the formation of a carbon-nitrogen bond on a pre-functionalized aromatic ring.
Nucleophilic Amination of Halogenated Nitroarenes (e.g., from 5-halo-3-methyl-2-nitrobenzenes)
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing an amino group onto an electron-deficient aromatic ring. In this approach, a halogenated precursor, such as 5-bromo-3-methyl-2-nitrobenzene or 5-chloro-3-methyl-2-nitrobenzene, can be treated with an ammonia (B1221849) source. The strong electron-withdrawing effect of the nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the halide.
While specific experimental data for the direct amination of 5-bromo-3-methyl-2-nitrobenzene or its chloro-analogue is not extensively documented in readily available literature, analogous reactions provide a strong basis for this synthetic route. For instance, the reaction of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with aqueous ammonia in DMSO at elevated temperatures has been shown to produce the corresponding aniline derivative in a 44% yield. nih.gov This suggests that a similar approach using concentrated ammonia in a polar aprotic solvent under pressure and heat would likely be effective for the conversion of 5-halo-3-methyl-2-nitrobenzenes to the target compound. The general conditions for such a reaction are outlined in the table below.
| Precursor | Reagents | Solvent | Temperature | Pressure | Product | Potential Yield |
| 5-Bromo-3-methyl-2-nitrobenzene | Aq. NH₃ | DMSO | High | High | This compound | Moderate |
| 5-Chloro-3-methyl-2-nitrobenzene | Aq. NH₃ | DMSO | High | High | This compound | Moderate |
The reactivity of the starting halogenated nitroarene is a key factor, with the bromo-substituted compound generally being more reactive than the chloro-substituted one. The choice of solvent is also critical, with polar aprotic solvents like DMSO or DMF being preferred to facilitate the reaction.
Reductive Amination Pathways from Dinitro- or Nitroso-Precursors
An alternative and often highly effective method for the synthesis of nitroanilines is the selective reduction of a dinitro precursor. In the context of this compound synthesis, a suitable precursor would be 1-fluoro-3-methyl-2,5-dinitrobenzene. The challenge lies in the selective reduction of one nitro group while leaving the other intact.
The Zinin reduction, which employs sodium sulfide (B99878) or polysulfides in an aqueous or alcoholic medium, is a classic method for the partial reduction of dinitroarenes. prepchem.com A more modern and often more selective approach involves the use of iron powder in the presence of a weak acid, such as acetic acid or ammonium (B1175870) chloride. google.com This method has been successfully applied to the synthesis of 2-fluoro-5-nitroaniline (B1294389) from 2,4-dinitrofluorobenzene in high yield and selectivity. google.com The reaction proceeds by the selective reduction of the nitro group at the 2-position. google.com A similar strategy could be envisioned for the synthesis of this compound from 1-fluoro-3-methyl-2,5-dinitrobenzene.
| Precursor | Reagents | Solvent | Temperature | Product | Reported Yield (Analogous Reaction) |
| 1-Fluoro-3-methyl-2,5-dinitrobenzene | Fe, Acetic Acid | Ethanol (B145695)/Water | Reflux | This compound | >90% |
Synthesis from nitroso precursors is less common but remains a viable pathway. This would involve the reduction of a nitroso group in a molecule like 5-fluoro-3-methyl-2-nitronitrosobenzene. However, the preparation of such nitroso precursors can be challenging.
Selective Introduction of Functional Groups
An alternative synthetic strategy involves starting with a simpler aniline or benzene (B151609) derivative and sequentially introducing the required functional groups. The success of this approach hinges on the ability to control the regioselectivity of each reaction step.
Regioselective Nitration of Fluoro-Methylanilines or Related Precursors
The direct nitration of 3-fluoro-5-methylaniline (B1303435) presents a significant challenge in terms of regioselectivity. The directing effects of the activating amino group (ortho-, para-directing) and the deactivating but ortho-, para-directing fluorine atom, along with the activating methyl group, can lead to a mixture of isomers. To achieve the desired 2-nitro isomer, the strong directing effect of the amino group often needs to be moderated.
A common strategy to overcome this is to protect the amino group as an acetamide. The resulting N-(3-fluoro-5-methylphenyl)acetamide would then be subjected to nitration. The acetyl group moderates the activating effect of the nitrogen and provides steric hindrance, which can influence the position of nitration. The nitration of N-(4-fluoro-2-methoxyphenyl)acetamide with fuming nitric acid in sulfuric acid at low temperatures has been shown to produce the corresponding 5-nitro derivative in good yield. google.com A similar approach could be applied to N-(3-fluoro-5-methylphenyl)acetamide, followed by hydrolysis of the acetyl group to yield this compound.
| Precursor | Reagents | Conditions | Intermediate | Final Product |
| 3-Fluoro-5-methylaniline | 1. Acetic anhydride2. Fuming HNO₃, H₂SO₄3. Acid or base hydrolysis | 1. Protection2. Nitration (low temp.)3. Deprotection | N-(3-fluoro-5-methylphenyl)acetamide | This compound |
Selective Halogenation/Fluorination of Methyl-Nitroanilines
Introducing a fluorine atom onto a pre-existing methyl-nitroaniline skeleton is another potential synthetic route. Starting with 3-methyl-2-nitroaniline, a selective electrophilic fluorination at the 5-position would be required. Modern electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are known for their ability to fluorinate aromatic compounds. wikipedia.orgacsgcipr.org
The regioselectivity of this reaction would be governed by the directing effects of the existing substituents. The amino group is a strong ortho-, para-director, while the nitro group is a meta-director. The methyl group is a weak ortho-, para-director. In 3-methyl-2-nitroaniline, the positions ortho and para to the amino group are positions 4, 6, and the position para to the methyl group is position 6. The position meta to the nitro group is position 5. Therefore, a mixture of products is possible, and achieving high selectivity for the 5-fluoro isomer could be challenging without the use of a directing group strategy.
Site-Specific Methylation on Fluoro-Nitroanilines
The introduction of a methyl group onto a fluoro-nitroaniline precursor represents a less common approach for the synthesis of this compound. This would typically involve starting with a precursor such as 5-fluoro-2-nitroaniline (B53378) and introducing a methyl group at the 3-position. Friedel-Crafts alkylation is a classic method for methylating aromatic rings, but it is often not suitable for strongly deactivated rings, such as those containing a nitro group.
A more plausible, though still challenging, approach could involve a multi-step sequence starting from a precursor like 3-fluoro-5-bromo-2-nitroaniline. A methyl group could be introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling, followed by further transformations. However, these routes are often longer and may not be as efficient as the methods described earlier.
It is important to distinguish this from N-methylation. For instance, 2-fluoro-5-nitroaniline can be N-methylated using formaldehyde (B43269) and a reducing agent like sodium borohydride (B1222165) to yield 2-fluoro-N-methyl-5-nitroaniline. chemicalbook.com This highlights the possibility of methylation on the aniline nitrogen, which is a different transformation than the required C-methylation on the aromatic ring.
Chemical Reactivity and Transformation Pathways of 5 Fluoro 3 Methyl 2 Nitroaniline
Electrophilic Aromatic Substitution (EAS) Reactivity of 5-Fluoro-3-methyl-2-nitroaniline
Electrophilic aromatic substitution (EAS) involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. The rate and regioselectivity of this reaction on this compound are governed by the cumulative effects of its four distinct substituents.
Ortho/Para/Meta Directing Effects of Amino, Nitro, Fluoro, and Methyl Groups
Each substituent on the benzene (B151609) ring directs incoming electrophiles to specific positions and influences the ring's reactivity. pressbooks.pub Activating groups donate electron density, making the ring more nucleophilic and speeding up the reaction, while deactivating groups withdraw electron density, slowing the reaction. wikipedia.org
Amino Group (-NH₂): This is a strongly activating group due to its ability to donate its lone pair of electrons into the ring via a resonance (+M) effect. pressbooks.pub It strongly directs incoming electrophiles to the ortho and para positions.
Methyl Group (-CH₃): This is a weakly activating group that donates electron density through an inductive (+I) effect. pressbooks.pub It also directs incoming electrophiles to the ortho and para positions.
Fluoro Group (-F): Halogens are a unique class. They are deactivating due to their strong electron-withdrawing inductive effect (-I), but they direct incoming electrophiles to the ortho and para positions because their lone pairs can participate in resonance stabilization (+M) of the carbocation intermediate (sigma complex). pressbooks.pubwikipedia.org
Nitro Group (-NO₂): This is a strongly deactivating group due to both strong inductive (-I) and resonance (-M) electron-withdrawing effects. wikipedia.org It is a meta-director because it deactivates the ortho and para positions even more than the meta position. organicchemistrytutor.com
Table 1: Summary of Substituent Directing Effects
| Substituent | Effect on Reactivity | Inductive Effect | Resonance Effect | Director Type |
|---|---|---|---|---|
| -NH₂ (Amino) | Strongly Activating | -I (weak) | +M (strong) | Ortho, Para |
| -CH₃ (Methyl) | Weakly Activating | +I (weak) | None | Ortho, Para |
| -F (Fluoro) | Weakly Deactivating | -I (strong) | +M (weak) | Ortho, Para |
| -NO₂ (Nitro) | Strongly Deactivating | -I (strong) | -M (strong) | Meta |
Mechanistic Considerations of EAS Reactions
The mechanism for EAS begins with the attack of the electron-rich aromatic ring on an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. chemistrytalk.org The positive charge in this intermediate is delocalized across the ring. chemistrytalk.org In the final step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the ring's aromaticity. chemistrytalk.org
Nucleophilic Aromatic Substitution (SNAr) Reactivity of this compound
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aromatic rings that are electron-deficient, particularly those bearing strong electron-withdrawing groups. wikipedia.org This reaction is the mirror opposite of EAS, as the aromatic ring is attacked by a nucleophile. masterorganicchemistry.com
Mechanistic Pathways of SNAr Reactions on Substituted Nitroanilines
The SNAr reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub
Addition: A nucleophile attacks the carbon atom bearing the leaving group. This is typically the rate-determining step and results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The aromaticity of the ring is temporarily broken. libretexts.org
Elimination: The leaving group departs, and the aromaticity of the ring is restored. pressbooks.pub
The reaction is highly favored when strong electron-withdrawing groups, such as a nitro group, are positioned ortho or para to the leaving group. pressbooks.publibretexts.org These groups are essential as they stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org
Displacement of Aromatic Substituents (e.g., Halogen, Nitro)
In this compound, the fluoro and nitro groups are potential leaving groups for an SNAr reaction.
Displacement of the Fluoro Group: The fluorine atom at C5 is a plausible leaving group. However, it is meta to the strongly activating nitro group at C2. Electron-withdrawing groups stabilize the Meisenheimer complex most effectively when they are ortho or para to the site of nucleophilic attack. masterorganicchemistry.com Since the nitro group is meta to the fluorine, it provides significantly less stabilization, making the SNAr displacement of fluorine less favorable than in isomers where these groups are ortho or para.
Displacement of the Nitro Group: The nitro group at C2 is ortho to the amino group and the methyl group, and meta to the fluoro group. While nitro groups can act as leaving groups in SNAr reactions, this is generally less common than for halogens. The reaction's feasibility would depend on the nucleophile and reaction conditions. Research on related compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene shows that a fluorine atom meta to a nitro group can be displaced by various nucleophiles. beilstein-journals.orgnih.gov This suggests that despite the meta relationship, SNAr at the C-F bond in this compound may be possible under suitable conditions.
The reactivity order for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine, rather than the breaking of the carbon-halogen bond. masterorganicchemistry.com
Diazotization and Aryldiazonium Salt Chemistry of this compound
The primary aromatic amino group (-NH₂) at C1 allows this compound to undergo diazotization. This process converts the amine into a highly versatile aryldiazonium salt. lumenlearning.comlibretexts.org The reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄ at low temperatures (0–5 °C). lumenlearning.comcsbsju.edu The resulting diazonium salt contains the -N₂⁺ group, which is an excellent leaving group as it departs as stable dinitrogen gas (N₂). youtube.com
The aryldiazonium salt of this compound can then be used in a wide array of subsequent reactions to introduce a variety of substituents onto the aromatic ring:
Sandmeyer Reactions: This class of reactions uses copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with -Cl, -Br, or -CN, respectively. libretexts.orglibretexts.org
Schiemann Reaction: Heating the diazonium salt with fluoroboric acid (HBF₄) replaces the -N₂⁺ group with a fluorine atom (-F). lumenlearning.comlibretexts.org
Hydroxylation: Gently heating the aqueous diazonium salt solution replaces the -N₂⁺ group with a hydroxyl group (-OH), forming a phenol. csbsju.edu
Deamination: Reaction with hypophosphorous acid (H₃PO₂) results in the reductive removal of the diazonium group, replacing it with a hydrogen atom. libretexts.orglibretexts.org
These transformations significantly expand the synthetic utility of this compound, allowing for the strategic introduction of functional groups that are not easily accessible through direct substitution methods. libretexts.org
Formation and Stability of Diazonium Salts
The primary amino group of this compound can be converted into a diazonium salt through a process called diazotization. organic-chemistry.org This reaction typically involves treating the aniline (B41778) with nitrous acid (HNO2), which is usually generated in situ from sodium nitrite (NaNO2) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). organic-chemistry.orgwikipedia.org The resulting diazonium salt, 5-fluoro-3-methyl-2-nitrobenzenediazonium, is a versatile intermediate in organic synthesis.
The stability of this diazonium salt is a critical factor. Generally, arenediazonium salts are more stable than their aliphatic counterparts but can be explosive in the dry state and are thus typically used in solution immediately after preparation. wikipedia.org The presence of the electron-withdrawing nitro group ortho to the diazonium group can influence its stability. While electron-withdrawing groups generally decrease the basicity of the parent aniline, making diazotization require stronger acidic conditions, they can have a complex effect on the stability of the resulting diazonium salt. chemistrysteps.comyoutube.com The steric hindrance from the adjacent methyl group might also play a role in the kinetics and stability of the diazonium salt formation.
Table 1: General Conditions for Diazotization
| Reagents | Conditions | Product |
| NaNO₂, HCl | 0-5 °C, aqueous solution | 5-Fluoro-3-methyl-2-nitrobenzenediazonium chloride |
| NaNO₂, H₂SO₄ | 0-5 °C, aqueous solution | 5-Fluoro-3-methyl-2-nitrobenzenediazonium hydrogen sulfate |
Coupling Reactions to Form Azo Compounds
Diazonium salts are weak electrophiles and can react with electron-rich aromatic compounds in a process known as azo coupling to form highly colored azo compounds. wikipedia.org The success of this reaction with the diazonium salt of this compound would depend on the nucleophilicity of the coupling partner.
Due to the presence of the electron-withdrawing nitro and fluoro groups, the 5-fluoro-3-methyl-2-nitrobenzenediazonium ion is a relatively good electrophile. It would readily couple with activated aromatic compounds like phenols, naphthols, and other anilines. wikipedia.org The coupling typically occurs at the para-position of the coupling partner, unless this position is blocked, in which case ortho-coupling may occur. wikipedia.org The resulting azo compounds would have an extended conjugated system, leading to their characteristic colors, making them potential candidates for dyes. mdpi.com
Halogenation Reactions (e.g., Sandmeyer, Balz-Schiemann)
The diazonium group of 5-fluoro-3-methyl-2-nitrobenzenediazonium can be replaced by a halogen atom through well-established named reactions.
The Sandmeyer reaction involves the reaction of the diazonium salt with a copper(I) halide (CuCl, CuBr) or cyanide (CuCN) to introduce a chloro, bromo, or cyano group, respectively, onto the aromatic ring. wikipedia.org This reaction proceeds via a radical mechanism.
The Balz-Schiemann reaction is a specific method for introducing a fluorine atom. It involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, which is prepared by treating the diazonium salt with fluoroboric acid (HBF₄). libretexts.org This reaction is particularly useful for synthesizing aryl fluorides.
Table 2: Halogenation Reactions of Diazonium Salts
| Reaction Name | Reagents | Product (from this compound) |
| Sandmeyer | CuCl, HCl | 1-Chloro-5-fluoro-3-methyl-2-nitrobenzene |
| Sandmeyer | CuBr, HBr | 1-Bromo-5-fluoro-3-methyl-2-nitrobenzene |
| Balz-Schiemann | 1. HBF₄ 2. Heat | 1,5-Difluoro-3-methyl-2-nitrobenzene |
Deamination Reactions
Deamination is the removal of the amino group, which can be achieved by the reduction of the corresponding diazonium salt. A common reagent for this transformation is hypophosphorous acid (H₃PO₂). libretexts.org This reaction is useful when the presence of an amino group is required for directing substitution patterns, but needs to be removed in the final product. In the case of this compound, deamination would yield 4-Fluoro-2-nitrotoluene. A modified deamination method using hypophosphorous acid and cuprous oxide has been reported for other halogenated nitroanilines, which also results in the reduction of the nitro group. usgs.gov
Reduction of the Nitro Group in this compound
The nitro group in this compound is susceptible to reduction under various conditions, leading to the formation of an amino group.
Formation of Diamino Derivatives
The reduction of the nitro group in this compound would lead to the formation of 5-Fluoro-3-methylbenzene-1,2-diamine. This transformation can be achieved using a variety of reducing agents. Common methods for the reduction of nitroarenes include catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Pd/C, PtO₂, or Raney Nickel) or using metals in acidic media (e.g., Fe/HCl, Sn/HCl). wikipedia.orgwikipedia.org Selective reduction of one nitro group in polynitro compounds can sometimes be achieved using reagents like sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaSH), a process known as the Zinin reduction. stackexchange.com Given the presence of only one nitro group, complete reduction to the diamine is expected with standard reducing agents.
Table 3: Common Reagents for Nitro Group Reduction
| Reducing Agent | Conditions | Product |
| H₂, Pd/C | Methanol or Ethanol (B145695), room temperature | 5-Fluoro-3-methylbenzene-1,2-diamine |
| Fe, HCl | Reflux | 5-Fluoro-3-methylbenzene-1,2-diamine |
| SnCl₂, HCl | Room temperature | 5-Fluoro-3-methylbenzene-1,2-diamine |
Oxidation Reactions of the Amino Group
The primary amino group of this compound can undergo oxidation. However, the oxidation of anilines can often lead to a mixture of products, including nitroso, nitro, and polymeric materials, and can be difficult to control. nih.gov The presence of the electron-withdrawing nitro group already on the ring would likely influence the course of any further oxidation. Direct oxidation of the amino group to a nitro group is generally not a straightforward laboratory procedure and often results in low yields and side products. wikipedia.org More controlled oxidation might be possible under specific catalytic conditions. For instance, some methods for the oxidative coupling of anilines to form azo compounds using metal catalysts have been developed. nih.govacs.org
Derivatization via the Amino Functionality (e.g., amide formation, Schiff base formation)
The primary amino group (-NH₂) of this compound serves as a key functional handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. This nucleophilic nitrogen atom readily participates in reactions with electrophilic partners, most notably in the formation of amides and Schiff bases. These derivatization pathways are fundamental in synthetic organic chemistry for creating more complex molecular architectures.
Amide Formation
The reaction of this compound with carboxylic acid derivatives, such as acid chlorides or acid anhydrides, leads to the formation of N-substituted amides. This acylation reaction is a common and efficient method for creating a stable amide bond. The general mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or a carboxylate).
While specific research detailing the amide formation for this compound is not extensively documented in publicly available literature, the principles of this reaction are well-established. For instance, the reaction with acetyl chloride would yield N-(5-fluoro-3-methyl-2-nitrophenyl)acetamide. The reaction conditions typically involve an inert solvent and may include a non-nucleophilic base to scavenge the acidic byproduct (e.g., HCl).
Table 1: Representative Amide Formation Reactions of this compound (Note: This table is illustrative, based on general chemical principles, due to the lack of specific literature data for this compound.)
| Acylating Agent | Product | Typical Reaction Conditions |
| Acetyl Chloride | N-(5-fluoro-3-methyl-2-nitrophenyl)acetamide | Inert solvent (e.g., Dichloromethane), Room Temperature, with a base (e.g., Pyridine or Triethylamine) |
| Benzoyl Chloride | N-(5-fluoro-3-methyl-2-nitrophenyl)benzamide | Inert solvent (e.g., Tetrahydrofuran), 0 °C to Room Temperature, with a base (e.g., Pyridine) |
| Acetic Anhydride | N-(5-fluoro-3-methyl-2-nitrophenyl)acetamide | Neat or in a solvent (e.g., Acetic Acid), often requires heating |
The development of efficient coupling reagents has significantly advanced amide bond formation, particularly in peptide synthesis, and these methods are applicable to anilines as well. acs.org
Schiff Base Formation
Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. This reaction with this compound involves the nucleophilic addition of the amino group to the carbonyl carbon of the aldehyde or ketone, forming an unstable carbinolamine intermediate. This intermediate then undergoes dehydration to yield the C=N double bond characteristic of a Schiff base.
The reaction is typically reversible and often catalyzed by either an acid or a base, or by heating to drive off the water formed. ndl.gov.ingoogle.com For example, the reaction of this compound with benzaldehyde (B42025) would produce the corresponding Schiff base, (E)-1-(5-fluoro-3-methyl-2-nitrophenyl)-N-phenylmethanimine.
Table 2: Representative Schiff Base Formation Reactions of this compound (Note: This table is illustrative, based on general chemical principles, due to the lack of specific literature data for this compound.)
| Carbonyl Compound | Product | Typical Reaction Conditions |
| Benzaldehyde | (E)-N-(5-fluoro-3-methyl-2-nitrophenyl)-1-phenylmethanimine | Ethanol, Reflux, optional catalytic acid (e.g., Acetic Acid) |
| Salicylaldehyde | 2-(((E)-(5-fluoro-3-methyl-2-nitrophenyl)imino)methyl)phenol | Methanol or Ethanol, Reflux |
| Acetone | (E)-N-(5-fluoro-3-methyl-2-nitrophenyl)propan-2-imine | Neat or in a solvent, may require a dehydrating agent |
The formation of Schiff bases is a versatile method for introducing further diversity into molecules derived from this compound, as the imine functionality itself can undergo further reactions, such as reduction to a secondary amine.
Spectroscopic Data for this compound Not Publicly Available
A comprehensive search for experimental spectroscopic data for the chemical compound This compound (CAS Number: 468741-19-7) has revealed a lack of publicly available research findings. Despite targeted searches for its Nuclear Magnetic Resonance (NMR) and vibrational spectra, no specific experimental data for ¹H NMR, ¹³C NMR, ¹⁹F NMR, multi-dimensional NMR (COSY, HSQC, HMBC), Infrared (IR), or Raman spectroscopy could be located in published scientific literature or chemical databases.
The structural elucidation and spectroscopic characterization of a compound rely on detailed analysis of its interaction with electromagnetic radiation. Techniques such as NMR provide precise information about the atomic arrangement and electronic environment of nuclei like hydrogen (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F), which are integral to the structure of this compound. Multi-dimensional NMR techniques further clarify the connectivity between atoms.
Similarly, vibrational spectroscopy, including Infrared (IR) and Raman techniques, identifies the characteristic vibrational modes of the molecule's functional groups, such as the nitro (NO₂), amine (NH₂), methyl (CH₃), and carbon-fluorine (C-F) bonds. This information is crucial for confirming the molecular structure.
While data exists for various isomers and related nitroaniline compounds, this information is not applicable for the specific structural arrangement of this compound. The precise positions of the fluoro, methyl, and nitro groups on the aniline ring significantly influence the chemical environment of each atom and, consequently, their spectroscopic signatures.
Therefore, without access to primary research data, a detailed and scientifically accurate article on the spectroscopic characterization of this compound, as per the requested outline, cannot be generated at this time. The required detailed research findings, including data tables of chemical shifts, coupling constants, and characteristic absorption bands, are not present in the available public domain.
Spectroscopic Characterization and Structural Elucidation of 5 Fluoro 3 Methyl 2 Nitroaniline
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Functional Group Identification and Confirmation
The amino group typically exhibits symmetric and asymmetric N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The nitro group is characterized by strong asymmetric and symmetric stretching bands, generally appearing around 1500-1560 cm⁻¹ and 1335-1365 cm⁻¹, respectively. The C-F stretching vibration is expected to produce a strong band in the 1100-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring typically appear in the 1450-1600 cm⁻¹ range. The methyl group would be identified by its characteristic C-H stretching and bending vibrations.
Expected Vibrational Frequencies for 5-Fluoro-3-methyl-2-nitroaniline based on Analogous Compounds
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Amino (-NH₂) | N-H Asymmetric Stretch | 3450 - 3500 |
| N-H Symmetric Stretch | 3350 - 3400 | |
| N-H Scissoring | 1600 - 1650 | |
| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 |
| Symmetric Stretch | 1335 - 1365 | |
| Fluoro (C-F) | C-F Stretch | 1100 - 1250 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| C=C Stretch | 1450 - 1600 | |
| Methyl (-CH₃) | C-H Asymmetric Stretch | ~2960 |
| C-H Symmetric Stretch | ~2870 |
Hydrogen Bonding Network Characterization
The molecular structure of this compound, featuring both hydrogen bond donors (the amino group) and acceptors (the nitro group and the fluorine atom), suggests the potential for both intramolecular and intermolecular hydrogen bonding.
Intramolecularly, an N-H···O hydrogen bond could form between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group, creating a stable six-membered ring. Similarly, an N-H···F hydrogen bond is also a possibility. Studies on related compounds, such as 2-fluoro-5-nitroaniline (B1294389), have shown evidence of intramolecular N-H···F hydrogen bonds. researchgate.net The presence and strength of such interactions can significantly influence the compound's conformation and physicochemical properties.
Intermolecularly, the amino group can act as a hydrogen bond donor to the nitro group or the fluorine atom of a neighboring molecule. These interactions can lead to the formation of extended supramolecular architectures, such as chains or sheets, in the solid state. The analysis of crystal structures of similar C-methylated nitroanilines reveals that N-H···O hydrogen bonds are a common feature in their crystal packing. researchgate.net The specific nature of the hydrogen bonding network in this compound would require detailed crystallographic studies.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information about a compound through the analysis of its fragmentation patterns.
Molecular Ion Confirmation and Isotopic Abundance Analysis
The nominal molecular weight of this compound (C₇H₇FN₂O₂) is 170.14 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z ratio of 170. The presence of a single fluorine atom and the natural isotopic abundance of carbon, hydrogen, nitrogen, and oxygen would result in a characteristic isotopic pattern for the molecular ion peak cluster, which can be used for confirmation. High-resolution mass spectrometry would allow for the determination of the exact mass, further confirming the elemental composition. PubChem provides predicted m/z values for various adducts under different ionization conditions. nist.gov
Predicted m/z for Adducts of this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 171.05643 |
| [M+Na]⁺ | 193.03837 |
| [M-H]⁻ | 169.04187 |
| [M+NH₄]⁺ | 188.08297 |
| [M+K]⁺ | 209.01231 |
Data sourced from PubChem nist.gov
Fragmentation Pathways and Structural Information
While experimental mass spectra for this compound are not available, fragmentation pathways can be postulated based on the known fragmentation behavior of related aromatic nitro compounds and anilines. Common fragmentation processes would likely involve the loss of the nitro group (NO₂), a hydroxyl radical (·OH) from the nitro group, and the elimination of small neutral molecules such as CO, HCN, or H₂O. The fragmentation pattern would provide valuable information for confirming the connectivity of the atoms within the molecule.
Hyphenated Techniques (e.g., GC-MS)
Gas chromatography-mass spectrometry (GC-MS) would be a suitable technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. GC would separate the compound from any impurities, and the subsequent mass analysis would provide its mass spectrum. This technique is particularly useful for the identification of the compound in complex mixtures and for confirming its purity.
X-ray Diffraction (XRD) Studies
Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. To date, no published crystal structure for this compound has been found in the crystallographic databases.
However, analysis of the crystal structure of the related compound 2-Fluoro-5-nitroaniline reveals a monoclinic crystal system. researchgate.net In this structure, an intramolecular N-H···F hydrogen bond is observed, and the crystal packing is stabilized by intermolecular C-H···O and N-H···O hydrogen bonds. researchgate.net A hypothetical XRD study on this compound would provide precise bond lengths, bond angles, and torsion angles, definitively establishing its molecular conformation. Furthermore, it would reveal the details of the intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. Powder XRD could be used to identify the crystalline phase and assess the purity of a bulk sample.
Single Crystal X-ray Crystallography
As of the latest available research, a detailed single-crystal X-ray crystallographic analysis for this compound has not been reported in publicly accessible literature. Consequently, experimental data regarding its crystal system, space group, and unit cell dimensions are not available.
While crystallographic studies have been conducted on structurally related compounds, such as 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, this information is not directly transferable to elucidate the precise crystal structure of this compound. nih.gov The substitution pattern of the fluorine atom and the methyl and nitro groups on the aniline (B41778) ring significantly influences the molecular packing and resulting crystal lattice.
Future experimental work involving the growth of a suitable single crystal of this compound and subsequent X-ray diffraction analysis would be necessary to determine its definitive solid-state structure.
Determination of Bond Lengths, Bond Angles, and Torsion Angles
There is currently no published experimental data from single-crystal X-ray diffraction studies for this compound. Therefore, precise, experimentally determined bond lengths, bond angles, and torsion angles for this specific molecule are not available.
Computational chemistry methods, such as those available through databases like PubChem, can provide theoretical predictions for these parameters. nih.gov However, these are calculated values and await experimental verification. For a definitive understanding of the molecular geometry, empirical data from crystallographic analysis is essential.
Crystal Packing, Intermolecular Interactions, and Supramolecular Synthons
A detailed analysis of the crystal packing, intermolecular interactions, and supramolecular synthons for this compound is contingent on the successful determination of its single-crystal structure. As this data is not currently available in the public domain, a definitive description of these features cannot be provided.
Computational and Theoretical Investigations of 5 Fluoro 3 Methyl 2 Nitroaniline
Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)
Quantum chemical calculations are instrumental in understanding the molecular structure, reactivity, and spectroscopic properties of chemical compounds. For a molecule like 5-Fluoro-3-methyl-2-nitroaniline, Density Functional Theory (DFT) and ab initio methods would be the primary tools for a comprehensive theoretical investigation.
Optimized Molecular Geometries and Conformations
Table 1: Hypothetical Optimized Geometric Parameters of this compound (Example Data) This table is for illustrative purposes only, as specific data is not available.
| Parameter | Bond/Angle | Value (Angstrom/Degree) |
|---|---|---|
| Bond Length | C-N (Amino) | Data not available |
| Bond Length | C-N (Nitro) | Data not available |
| Bond Length | C-F | Data not available |
| Bond Length | C-C (Aromatic) | Data not available |
| Bond Angle | C-C-N (Amino) | Data not available |
| Bond Angle | C-C-N (Nitro) | Data not available |
| Dihedral Angle | C-C-N-O (Nitro) | Data not available |
Electronic Structure and Molecular Orbitals (HOMO, LUMO, Energy Gaps)
The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. Calculations of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. A smaller energy gap generally suggests higher reactivity.
Table 2: Hypothetical Electronic Properties of this compound (Example Data) This table is for illustrative purposes only, as specific data is not available.
| Property | Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Energy Gap | Data not available |
Vibrational Spectra Simulation and Interpretation (IR, Raman)
Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral peaks to the vibrational modes of the molecule, such as stretching, bending, and torsional motions of the functional groups. This is invaluable for interpreting experimental spectra and confirming the molecular structure. For this compound, this would involve identifying the characteristic vibrational frequencies for the N-H, C-F, N-O, and C-H bonds.
Table 3: Hypothetical Calculated Vibrational Frequencies for this compound (Example Data) This table is for illustrative purposes only, as specific data is not available.
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
|---|---|---|
| Symmetric N-H Stretch | Amino | Data not available |
| Asymmetric N-O Stretch | Nitro | Data not available |
| C-F Stretch | Fluoro | Data not available |
| C-H Stretch | Methyl | Data not available |
Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction
Computational methods can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. These predictions are highly valuable for the interpretation of experimental NMR spectra, aiding in the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.
Table 4: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Example Data) This table is for illustrative purposes only, as specific data is not available.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (C-NH₂) | Data not available |
| C2 (C-NO₂) | Data not available |
| C3 (C-CH₃) | Data not available |
| C5 (C-F) | Data not available |
| H (N-H) | Data not available |
| H (C-H, ring) | Data not available |
| H (C-H, methyl) | Data not available |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a powerful tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the electrophilic and nucleophilic sites, thereby predicting the regions most likely to be involved in chemical reactions. In an MEP map, regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (in shades of blue) are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen of the amino group, and positive potential around the hydrogen atoms of the amino group.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the extent of electron delocalization, which is a measure of molecular stability. NBO analysis also describes the hybridization of atomic orbitals in the formation of chemical bonds. For this compound, this analysis would reveal the nature of the intramolecular hydrogen bonding and the extent of electronic communication between the various substituent groups.
Reactivity Indices and Chemical Hardness-Softness Analysis
The reactivity of a molecule can be effectively described using global reactivity descriptors derived from conceptual Density Functional Theory (DFT). These descriptors, including chemical potential (μ), chemical hardness (η), and global softness (S), are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The chemical hardness (η) is a measure of the molecule's resistance to a change in its electron distribution. A large HOMO-LUMO energy gap corresponds to a high chemical hardness, indicating high stability and low reactivity. Conversely, a small HOMO-LUMO gap suggests a lower chemical hardness and higher reactivity. The global softness (S) is the reciprocal of hardness and indicates the molecule's capacity to receive electrons.
Table 1: Representative Reactivity Indices for Substituted Nitroanilines
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Hardness (η) | Softness (S) |
| Hypothetical this compound | -6.5 | -2.0 | 4.5 | 2.25 | 0.44 |
| 2-Nitroaniline | -6.2 | -1.8 | 4.4 | 2.2 | 0.45 |
| 4-Nitroaniline | -6.4 | -2.1 | 4.3 | 2.15 | 0.47 |
| 2-Methyl-4-nitroaniline (B30703) | -6.1 | -1.9 | 4.2 | 2.1 | 0.48 |
Note: The values for this compound are hypothetical and for illustrative purposes, based on trends observed in related compounds. Actual values would require specific DFT calculations.
Analysis of Non-Linear Optical (NLO) Properties
Molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics. The key parameter for assessing the NLO response of a molecule is the first hyperpolarizability (β). A high β value indicates a strong NLO response. The NLO properties of organic molecules are often associated with intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system.
In this compound, the amino group acts as an electron donor and the nitro group as a strong electron acceptor, connected by the benzene (B151609) ring. This "push-pull" system is a classic design for NLO materials. kaust.edu.sa The methyl group, being a weak electron donor, can slightly enhance the donor strength of the system. The fluorine atom's effect is more complex; while it is electron-withdrawing inductively, it can also participate in π-donation. Studies on other fluorinated NLO materials suggest that fluorine substitution can enhance NLO properties. researchgate.net Computational studies on 2-methyl-4-nitroaniline have shown it to possess a significant NLO response. researchgate.netdtic.mil
Table 2: Calculated NLO Properties for Representative Nitroaniline Derivatives
| Compound | Dipole Moment (μ, Debye) | Average Polarizability (α, a.u.) | First Hyperpolarizability (β, a.u.) |
| Hypothetical this compound | 5.8 | 110 | 2500 |
| 2-Nitroaniline | 4.3 | 95 | 1800 |
| 4-Nitroaniline | 6.2 | 105 | 3500 |
| 2-Methyl-4-nitroaniline | 6.5 | 115 | 4200 |
Note: The values for this compound are hypothetical and for illustrative purposes, based on trends observed in related compounds. Actual values would require specific quantum chemical calculations.
Intermolecular Interaction Analysis (Hydrogen Bonding, Van der Waals, π-π Stacking)
The packing of molecules in the solid state is governed by intermolecular interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking. These interactions can significantly influence the bulk properties of the material, including its NLO response.
In this compound, the primary sites for hydrogen bonding are the amino group (as a donor) and the nitro group (as an acceptor). The fluorine atom is generally a weak hydrogen bond acceptor. ucla.edunih.gov Intramolecular hydrogen bonding between the amino and nitro groups is possible, which can affect the molecular conformation. nih.gov Intermolecular N-H···O hydrogen bonds are expected to be a dominant feature in the crystal packing, similar to what is observed in other nitroaniline crystals. acs.org
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. researchgate.neteurjchem.com The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate hydrogen bonds, while blue regions represent weaker van der Waals interactions. The shape of the fingerprint plot derived from the Hirshfeld surface provides a summary of the types and relative importance of different intermolecular contacts. For a molecule like this compound, the fingerprint plot would likely show significant contributions from H···O/O···H, H···H, and C···H/H···C contacts. The presence of the benzene ring also suggests the possibility of π-π stacking interactions.
Reaction Mechanism Studies and Transition State Analysis (e.g., potential energy surface scanning)
Computational chemistry provides valuable insights into reaction mechanisms by allowing for the exploration of potential energy surfaces (PES). A PES scan involves systematically changing a geometric parameter (like a bond length or dihedral angle) and calculating the energy at each step to map out the energy profile of a reaction or conformational change. uni-muenchen.demolssi.orgq-chem.comjoaquinbarroso.com This allows for the identification of transition states, which are the energy maxima along the reaction coordinate.
For this compound, a potential energy surface scan could be used to study various processes, such as the rotation of the nitro and amino groups. The rotation of the nitro group out of the plane of the benzene ring would disrupt the π-conjugation and is expected to have a significant energy barrier. mdpi.com
Role of 5 Fluoro 3 Methyl 2 Nitroaniline As a Synthetic Building Block
Synthesis of Fluorinated Heterocyclic Compounds
The presence of both a nitro and an amino group ortho to each other, combined with a fluorine atom, makes 5-Fluoro-3-methyl-2-nitroaniline an ideal precursor for synthesizing a variety of fluorinated heterocyclic compounds. These ring structures are integral to many areas of chemical science, particularly in the development of new drugs and functional materials.
The primary amino group and the reducible nitro group are key to forming fused nitrogen-containing ring systems.
Quinolines: The synthesis of fluorinated quinoline (B57606) derivatives can be envisioned starting from this compound. A critical initial step is the reduction of the nitro group (-NO₂) to a second amino group (-NH₂), yielding 5-fluoro-3-methylbenzene-1,2-diamine. This diamine is a versatile intermediate that can undergo condensation reactions with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds in classic quinoline syntheses like the Combes or Doebner-von Miller reactions. The resulting fluorinated quinoline scaffold is a core structure in numerous biologically active molecules. For instance, related heterocyclic amines have been used to create complex fused systems like 2-nitro-3-methylimidazo[4,5-f]quinoline. nih.gov
Benzimidazoles: Benzimidazoles are a prominent class of nitrogen-containing heterocycles with a wide range of applications. The synthesis of fluorinated and methylated benzimidazoles from this compound is a straightforward and powerful application of this building block. The synthetic strategy involves two main steps:
Reduction: The nitro group of this compound is reduced to an amine, typically using common reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd/C). This reaction produces the key intermediate, 5-fluoro-3-methylbenzene-1,2-diamine .
Cyclization: The resulting diamine is then condensed with a variety of reagents to form the imidazole (B134444) ring. This reaction, known as the Phillips condensation, can use different partners to install various substituents on the final benzimidazole (B57391) product.
| Reagent for Cyclization | Resulting Substituent at C2 |
| Formic Acid | Unsubstituted |
| Aldehydes (R-CHO) | Alkyl or Aryl group (R) |
| Carboxylic Acids (R-COOH) | Alkyl or Aryl group (R) |
This approach allows for the creation of a library of novel 1,2,5-trisubstituted benzimidazoles, which have been investigated for their potential in targeting various cancer cell lines. nih.gov
Triazoles: Fluorinated triazoles are another important class of heterocycles accessible from this compound. rsc.org The synthesis typically leverages the primary amino group of the starting material. Through a process called diazotization, the aniline (B41778) is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This highly reactive intermediate can then be used to construct the triazole ring. For example, it can be coupled with compounds containing active methylene (B1212753) groups or undergo [3+2] cycloaddition reactions with suitable partners to yield fluorinated 1,2,3-triazole derivatives. Such compounds are explored for various applications, including as energetic materials. nih.gov
The reactivity of this compound extends beyond nitrogen heterocycles, enabling the incorporation of other heteroatoms like sulfur, selenium, mercury, and tellurium.
Sulfur and Selenium Heterocycles: The synthesis of sulfur-containing heterocycles like thiiranes and thiopyrans can be achieved using fluorinated building blocks in cycloaddition reactions. nih.gov Furthermore, related fluoronitroanilines can be derived from benzoselenadiazoles, showcasing pathways involving selenium. rsc.org These routes open possibilities for creating novel S- and Se-containing ring systems with unique electronic and biological properties.
Organometallic Heterocycles: Research on the closely related compound 2-fluoro-5-nitroaniline (B1294389) has demonstrated its utility in synthesizing organometallic compounds containing tellurium and mercury. researchgate.net The process involves direct mercuration or telluration of the aromatic ring. For example, reaction with mercuric acetate (B1210297) followed by treatment with tellurium(IV) tetrabromide can yield (4-amino-5-fluoro-2-nitrophenyl)tellurium(IV) tribromide. researchgate.net These intermediates can be further elaborated to create complex diaryltellurides and other organometallic structures. This methodology is applicable to this compound for the synthesis of new functional materials.
Precursor for Functional Organic Materials (e.g., optical materials)
The molecular structure of this compound makes it an intriguing candidate as a precursor for functional organic materials, especially those with applications in optics. The molecule contains an electron-donating amino group (-NH₂) and a powerful electron-withdrawing nitro group (-NO₂) positioned on the same aromatic ring. This arrangement creates a "push-pull" system, which leads to a significant difference in electron density across the molecule and a large molecular dipole moment.
This intramolecular charge-transfer character is a key requirement for second-order nonlinear optical (NLO) activity. Materials composed of such molecules can interact with intense laser light to produce a variety of useful optical effects, such as frequency doubling (e.g., converting red light to blue light). The presence of the fluorine atom can further enhance these properties by modifying the electronic distribution and improving material characteristics like thermal stability. While direct studies on optical materials derived specifically from this compound are not widely reported, its structural similarity to known NLO chromophores suggests significant potential in this field. Related molecules have been shown to form photoproducts upon irradiation, indicating their ability to interact with light. nih.gov
Strategies for Diversity-Oriented Synthesis and Combinatorial Chemistry
Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful strategies used to rapidly generate large collections, or "libraries," of structurally diverse small molecules for high-throughput screening in drug discovery and materials science. This compound is an excellent scaffold for such strategies due to its multiple, chemically distinct functional groups, which can be modified independently.
The versatility of this building block allows for the systematic introduction of diversity at several key positions:
| Functional Group | Potential Reactions for Diversification |
| Amino Group (-NH₂) | Acylation, alkylation, sulfonylation, diazotization followed by coupling. |
| Nitro Group (-NO₂) | Reduction to an amine, followed by a wide range of subsequent reactions. |
| Aromatic Ring | Electrophilic aromatic substitution (e.g., halogenation) at available positions. |
| Fluoro Group (-F) | Nucleophilic aromatic substitution (under harsh conditions or with specific activation). |
This multi-faceted reactivity allows chemists to create a vast number of unique derivatives from a single, readily available starting material. The use of fluorinated building blocks like this is of high interest for generating libraries of novel heterocyclic compounds for screening in pharmaceutical and agrochemical research. nih.gov
Analytical Methodologies for Purity Assessment and Quantification of 5 Fluoro 3 Methyl 2 Nitroaniline
Chromatographic Separation Techniques
Chromatographic methods are powerful tools for separating 5-Fluoro-3-methyl-2-nitroaniline from impurities, starting materials, and byproducts. The choice of technique depends on the volatility and polarity of the compound, as well as the specific requirements of the analysis.
Gas chromatography coupled with mass spectrometry (GC/MS) is a highly sensitive and selective method suitable for the analysis of volatile and thermally stable compounds like this compound. The development of a robust GC/MS method involves the optimization of several key parameters to achieve efficient separation and accurate identification.
A hypothetical GC/MS method for the analysis of this compound could be developed based on methodologies used for similar aniline (B41778) derivatives. The primary components of such a method would include the selection of an appropriate capillary column and the optimization of the temperature program, carrier gas flow rate, and mass spectrometer settings. For instance, a mid-polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane, is often effective for the separation of aromatic amines and nitro compounds.
The mass spectrometer operating in electron ionization (EI) mode would generate a characteristic fragmentation pattern for this compound, allowing for its unambiguous identification. The molecular ion peak and key fragment ions would be monitored for quantification. Method validation would be performed to determine the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy.
Table 1: Illustrative GC/MS Method Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Gas Chromatograph | |
| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Carrier Gas | Helium (1.0 mL/min) |
| Oven Program | Initial temp 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Monitored Ions (m/z) | [Molecular Ion], [Key Fragment Ions] |
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and quantification of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method is typically employed.
Method development involves selecting a suitable stationary phase, optimizing the mobile phase composition, and choosing an appropriate detector. A C18 column is a common choice for the separation of aromatic compounds. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The composition can be run in an isocratic mode (constant composition) or a gradient mode (composition varies over time) to achieve the desired separation. UV detection is well-suited for nitroaromatic compounds due to their strong chromophores. A study on the separation of nitroaniline isomers utilized a C18 column with a mobile phase of acetonitrile and water, with UV detection at 225 nm, which provides a good starting point for method development for this compound. nih.gov
Table 2: Representative HPLC Method Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Liquid Chromatograph | |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | |
| Type | UV-Visible Detector |
| Wavelength | ~225 nm |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions and assessing the purity of a compound. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.
A suitable TLC system would consist of a stationary phase, typically a silica (B1680970) gel plate, and a mobile phase, which is a solvent or a mixture of solvents. The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is commonly used. The separated spots on the TLC plate are visualized under UV light, as aromatic nitro compounds are often UV-active. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify the compound.
Spectroscopic Quantification
Spectroscopic methods, particularly UV-Visible spectroscopy, provide a straightforward approach for the quantification of this compound in solution.
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by a molecule. The presence of the nitro and amino groups on the fluorinated benzene (B151609) ring in this compound results in characteristic absorption bands.
To determine the concentration of a solution of this compound, a calibration curve is first constructed. This is done by preparing a series of standard solutions of known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. By plotting absorbance versus concentration, a linear calibration curve is obtained. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. For similar nitroaniline compounds, a wavelength of around 225 nm has been found to be effective for detection. nih.gov
Sample Preparation and Matrix Effects in Analysis
The accuracy and reliability of any analytical method heavily depend on the proper preparation of the sample. For the analysis of this compound, especially in complex matrices, sample preparation aims to extract the analyte of interest and remove interfering substances.
For chromatographic analysis, a common sample preparation technique is solid-phase extraction (SPE). In a method developed for related nitroaniline isomers, an Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge was used for the extraction from wastewater samples. nih.gov The sample is loaded onto the cartridge, which retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a suitable solvent. The choice of the sorbent material and the elution solvent is critical for achieving high recovery of the analyte.
Matrix effects can significantly impact the accuracy of an analysis, particularly in trace analysis using GC/MS or HPLC/MS. These effects arise from co-eluting compounds from the sample matrix that can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. To mitigate matrix effects, several strategies can be employed, including the use of matrix-matched standards for calibration, internal standards, or more extensive sample cleanup procedures like Florisil column cleanup or gel permeation chromatography.
Development and Validation of Robust Analytical Procedures
The development of a reliable analytical procedure for this compound involves a systematic approach to select the most appropriate analytical technique, optimize the experimental conditions, and rigorously validate the method's performance. The choice of method is often dictated by the specific requirements of the analysis, such as the expected concentration range of the analyte, the complexity of the sample matrix, and the required level of precision and accuracy.
High-Performance Liquid Chromatography (HPLC) is a widely favored technique for the analysis of nitroaniline compounds due to its high resolution, sensitivity, and applicability to thermolabile and polar molecules without the need for derivatization. thermofisher.com Gas Chromatography (GC) can also be employed, although derivatization may sometimes be necessary to improve the volatility and thermal stability of the analyte. thermofisher.com Spectroscopic methods, including UV-Vis and Fourier Transform Infrared (FTIR) spectroscopy, are valuable for structural confirmation and quantification at higher concentrations.
A comprehensive validation of the developed analytical method is paramount to ensure its reliability. The validation process typically assesses the following parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) for a series of measurements.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The following sections provide an overview of how these principles are applied to the development and validation of analytical methods for this compound.
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC method with UV detection is a common and effective approach for the purity assessment and quantification of this compound.
Typical Chromatographic Conditions:
Based on methods developed for similar nitroaniline isomers, a hypothetical set of HPLC conditions can be proposed. nih.gov
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Method Validation Data (Hypothetical):
The performance of the HPLC method would be validated to ensure it meets the required standards for its intended application. The following table presents a hypothetical summary of validation parameters.
| Validation Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL |
Gas Chromatography (GC) Method
For volatile and thermally stable compounds, GC can be an alternative to HPLC. For nitroanilines, a derivatization step might be employed to enhance their volatility.
Typical Chromatographic Conditions:
| Parameter | Condition |
| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temp. 100 °C, ramp to 280 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Detector Temperature | 300 °C |
Purity Assessment:
Spectroscopic Methods
Spectroscopic techniques are invaluable for the identification and confirmation of the chemical structure of this compound.
UV-Visible Spectroscopy:
The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) would exhibit characteristic absorption maxima (λmax) due to its chromophoric groups (nitro and amino groups on the benzene ring). This can be used for quantitative analysis, particularly for determining the concentration of solutions. Theoretical studies on similar fluoroaniline (B8554772) isomers suggest that the electronic properties and absorption spectra can be predicted using computational methods like Density Functional Theory (DFT). researchgate.net
Infrared (IR) Spectroscopy:
FTIR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands for the N-H stretching of the amine group, the asymmetric and symmetric stretching of the nitro group, C-F stretching, and various aromatic C-H and C=C vibrations.
Q & A
Basic: What are the recommended synthetic routes for 5-Fluoro-3-methyl-2-nitroaniline, and how can purity be optimized?
Answer:
The synthesis typically involves nitration of a fluorinated toluidine precursor. For example, nitration of 3-fluoro-4-methylaniline under controlled conditions (e.g., using HNO₃/H₂SO₄ at 0–5°C) can yield the target compound. Purity optimization requires careful monitoring of reaction temperature and stoichiometry to minimize by-products like dinitro derivatives. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Analytical HPLC or GC-MS should confirm >95% purity .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Fluorine’s electronegativity deshields adjacent protons, causing distinct splitting patterns (e.g., the aromatic proton at C6 appears as a doublet of doublets due to coupling with F and NO₂).
- IR Spectroscopy : Confirm nitro (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and amine (N-H stretch ~3450 cm⁻¹) groups.
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺, with fragmentation patterns reflecting loss of NO₂ (46 Da) or CH₃ (15 Da) .
Advanced: How does the electronic interplay between fluorine and nitro groups influence regioselectivity in substitution reactions?
Answer:
The nitro group (-NO₂) is a strong meta-director, while fluorine (-F) acts as an ortho/para-director due to its -I effect. In this compound, the nitro group at C2 directs electrophiles to C5 (meta to NO₂), but fluorine at C5 competes, creating a regioselective conflict. Experimental studies on analogous compounds (e.g., 2-Fluoro-5-nitroaniline) show preferential substitution at positions ortho to fluorine, suggesting fluorine’s dominance in directing . Computational DFT analysis can model charge distribution to predict reactivity .
Advanced: How can contradictory NMR data for fluorinated nitroanilines be resolved?
Answer:
Contradictions often arise from solvent effects or dynamic exchange processes. For example:
- Solvent polarity : In DMSO-d₆, hydrogen bonding with the amine group can shift N-H proton signals upfield.
- Rotameric effects : Restricted rotation around the C-N bond (due to steric hindrance from the methyl group) may split signals. Variable-temperature NMR (e.g., -40°C to 25°C) can freeze rotamers and simplify spectra. Cross-validation with X-ray crystallography (where feasible) resolves ambiguities .
Basic: What are the stability considerations for storing this compound?
Answer:
The compound is light-sensitive and prone to decomposition under heat or humidity. Store in amber glass vials at 2–8°C under inert gas (N₂/Ar). Periodic stability testing via TLC or HPLC is recommended. Degradation products (e.g., amine derivatives from nitro reduction) can be detected by a color shift from yellow to brown .
Advanced: What computational methods predict the compound’s reactivity in cross-coupling reactions?
Answer:
Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. For example:
- The nitro group’s electron-withdrawing effect increases electrophilicity at C4 and C6.
- Transition-state modeling (e.g., Suzuki-Miyaura coupling) predicts steric hindrance from the methyl group at C3. Bench experiments using Pd(PPh₃)₄ and aryl boronic acids validate computational predictions .
Basic: How does this compound compare to chloro-nitroaniline analogs in biological activity?
Answer:
Fluorine’s smaller size and higher electronegativity enhance membrane permeability compared to chloro analogs. In antimicrobial assays, fluorinated derivatives (e.g., 5-Fluoro-2-nitroaniline) show lower MIC values against Gram-positive bacteria due to improved target binding. However, chloro analogs (e.g., 5-Chloro-2-nitroaniline) exhibit broader activity spectra, likely due to increased lipophilicity .
Advanced: What strategies mitigate by-product formation during catalytic reduction of the nitro group?
Answer:
Reduction with H₂/Pd-C in ethanol often produces over-reduced by-products (e.g., hydroxylamines). Strategies include:
- Poisoned catalysts : Use Pd/BaSO₄ with quinoline to halt reduction at the amine stage.
- pH control : Conduct reactions in acidic media (HCl/EtOH) to stabilize intermediates.
- In situ monitoring : UV-Vis spectroscopy tracks nitro group disappearance (λmax ~400 nm) .
Basic: What safety protocols are essential for handling this compound?
Answer:
Nitroanilines are mutagenic and skin irritants. Use PPE (nitrile gloves, lab coat) and work in a fume hood. Spills require neutralization with 10% NaHCO₃ followed by adsorption (vermiculite). Waste disposal must comply with EPA guidelines for nitroaromatics .
Advanced: How do steric effects from the methyl group influence tautomerism in spectroscopic analysis?
Answer:
The methyl group at C3 restricts resonance between the nitro and amine groups, stabilizing the keto tautomer. In IR, this reduces N-H stretching intensity compared to unmethylated analogs. Variable-temperature NMR (VT-NMR) reveals slow exchange between tautomers, resolved as separate signals below -20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
